Br-PEG8-OH

Antibody-Drug Conjugates Pharmacokinetics PEGylation

Br-PEG8-OH (Bromo-PEG8-alcohol) is a monodisperse, heterobifunctional polyethylene glycol (PEG) derivative composed of eight ethylene glycol repeat units terminated with a bromine atom and a hydroxyl group. Its molecular formula is C16H33BrO8, and it has a molecular weight of 433.33 g/mol.

Molecular Formula C16H33BrO8
Molecular Weight 433.33 g/mol
Cat. No. B8097201
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBr-PEG8-OH
Molecular FormulaC16H33BrO8
Molecular Weight433.33 g/mol
Structural Identifiers
SMILESC(COCCOCCOCCOCCOCCOCCOCCBr)O
InChIInChI=1S/C16H33BrO8/c17-1-3-19-5-7-21-9-11-23-13-15-25-16-14-24-12-10-22-8-6-20-4-2-18/h18H,1-16H2
InChIKeyOLQINBXDBUXBCN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Br-PEG8-OH (CAS 1527515-88-3): A Heterobifunctional PEG Linker for PROTAC and ADC Development


Br-PEG8-OH (Bromo-PEG8-alcohol) is a monodisperse, heterobifunctional polyethylene glycol (PEG) derivative composed of eight ethylene glycol repeat units terminated with a bromine atom and a hydroxyl group . Its molecular formula is C16H33BrO8, and it has a molecular weight of 433.33 g/mol . The compound serves as a versatile linker in bioconjugation, most notably as a building block for Proteolysis Targeting Chimeras (PROTACs) and as a spacer in Antibody-Drug Conjugates (ADCs) [1].

Monodisperse PEG8 spacer for precise bioconjugate design
Heterobifunctional Br and OH for sequential conjugation
Suitable for PROTAC linker and ADC spacer applications

Why Br-PEG8-OH Is Not Interchangeable with Other Br-PEGn-OH Linkers in Critical Conjugates


Heterobifunctional PEG linkers like Br-PEGn-OH cannot be generically substituted because the length of the PEG chain is a critical determinant of the final conjugate's physicochemical properties and biological performance [1]. Systematic variations in PEG length (e.g., PEG4, PEG6, PEG8) directly modulate molecular flexibility, aqueous solubility, and the effective reach between conjugated moieties, which in turn governs ternary complex formation in PROTACs and impacts the pharmacokinetic (PK) profile and aggregation tendency of ADCs [2][3]. Selecting an incorrect chain length can result in suboptimal degradation efficiency, increased aggregation, or poor in vivo performance.

PEG length
PK profile and aggregation tendency may shift significantly with shorter or longer PEG chains; PEG4 and PEG12 are not direct replacements.
PROTAC activity
Linker length directly modulates degradation efficiency (DC50); a different PEGn can alter ternary complex geometry and potency.
Conjugation reproducibility
Variations in purity, end-group fidelity, or chain-length dispersity between suppliers may compromise stoichiometry control.

Quantitative Evidence Differentiating Br-PEG8-OH from Shorter and Longer PEG Analogs


Superior Pharmacokinetic Profile of PEG8-Linked ADCs Over PEG4-Linked and Non-PEGylated Controls

In a direct head-to-head study of novel cleavable pendant-type PEG linkers for ADCs, DAR8-ADCs constructed with a PEG8 linker exhibited a superior pharmacokinetic (PK) profile compared to those with a PEG4 linker and a DAR4-ADC control lacking a PEG linker [1]. The PEG8-ADC demonstrated stronger in vivo anti-tumor activity than the PEG4-ADC, and its performance correlated with this improved PK profile [1].

ADC PK & Activity
Head-to-head
Reported better PK profile and higher in vivo anti-tumor model response vs. PEG4-ADC and non-PEGylated DAR4 control
Supports PEG8 linker selection for ADC PK optimization studies
In vivo mouse DAR8 Trastuzumab-MMAE; cleavable ValCit-PEGx linker context
Antibody-Drug Conjugates Pharmacokinetics PEGylation

Reduced Aggregation of DAR8-ADCs with Increasing PEG Chain Length

A comparative analysis of high drug-to-antibody ratio (DAR8) ADCs demonstrated that increasing the PEG linker length systematically reduces the overall hydrophobicity and aggregate content of the conjugates [1]. Stability studies confirmed that aggregates content decreases as PEG length increases from PEG4 to PEG12 [1].

ADC Aggregation
Head-to-head
Reported lower aggregate content compared to PEG4-ADC; hydrophobicity decreases with longer PEG
Longer PEG reduces hydrophobicity-driven aggregation risk
DAR8 ADC, stability at 40°C, monitored by native SEC
Antibody-Drug Conjugates Aggregation Stability

PEG Linker Length Modulates PROTAC Degradation Efficiency (DC50) by Over 2-Fold

While not a direct study of Br-PEG8-OH itself, a systematic investigation of Retro-2-based PROTACs establishes the class-level principle that the length of a flexible PEG linker directly impacts the degradation potency (DC50) of a neosubstrate [1]. In this study, varying the PEG chain length from 2 to 3 units resulted in a >2-fold difference in DC50 for GSPT1 degradation [1]. This underscores the need for precise PEG length selection in PROTAC design, highlighting the non-interchangeable nature of PEGn linkers [1].

PROTAC DC50
Class-level
DC50 shifts >2-fold with PEG length: 430 nM (PEG2), 700 nM (PEG3) for GSPT1 degradation
PEG length selection is critical for degradation efficiency context
HeLa cells, 19h; not directly tested on PEG8; class-level inference
PROTAC Targeted Protein Degradation Linker SAR

High Supplied Purity (≥97.0%) for Reproducible Conjugation

Commercial specifications for Br-PEG8-OH from major vendors report a high purity of ≥97.0% . This high level of purity is critical for achieving predictable and reproducible conjugation stoichiometry and for minimizing side reactions that could compromise the integrity of sensitive bioconjugates .

Supplied Purity
Specification review
≥97.0%
High purity supports reproducible conjugation stoichiometry
Vendor specification; analytical method not reported
Quality Control Bioconjugation Reproducibility

Recommended Procurement Scenarios for Br-PEG8-OH Based on Comparative Evidence


Optimizing Antibody-Drug Conjugate (ADC) Design for High DAR and Improved Pharmacokinetics

Based on direct comparative evidence, Br-PEG8-OH should be prioritized when designing DAR8 or high-DAR ADCs where a balance of reduced aggregation and enhanced pharmacokinetic profile is required over shorter (e.g., PEG4) linkers [1]. Its use as a spacer component in cleavable linker-payload systems has been validated to yield superior in vivo performance compared to PEG4-based conjugates [1].

Synthesizing PROTAC Libraries for Linker Length-Activity Relationship Studies

Given the class-level evidence that PEG linker length directly modulates degradation efficiency (DC50), Br-PEG8-OH is an essential building block for constructing focused PROTAC libraries that systematically explore the conformational space between PEG4 and PEG12 [2][3]. Its length provides a critical intermediate 'breathing room' that can be necessary for targets undergoing large domain rearrangements upon ligand binding [2].

Developing PEGylated Biomolecules Requiring High Water Solubility and Low Immunogenicity

Br-PEG8-OH serves as a versatile heterobifunctional linker for PEGylating proteins, peptides, or small molecules where enhanced aqueous solubility and a stealth, non-immunogenic spacer are required [2]. The terminal bromine acts as an excellent leaving group for nucleophilic substitution, while the hydroxyl group provides an orthogonal handle for further derivatization .

Application
Selection Property
Validation Focus
High-DAR ADC design
PEG8 spacer for reduced aggregation and PK modulation
Aggregation and in vivo PK endpoints
PROTAC linker SAR studies
Intermediate PEG8 length for conformational exploration
Degradation efficiency (DC50) comparison
Biomolecule PEGylation
Heterobifunctional Br/OH for sequential conjugation
Solubility and non-immunogenic spacer assessment
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